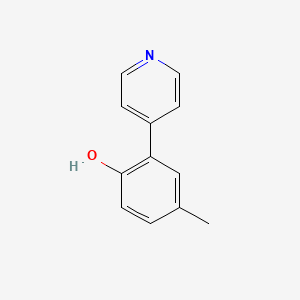

4-Methyl-2-pyridin-4-yl-phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

4-methyl-2-pyridin-4-ylphenol |

InChI |

InChI=1S/C12H11NO/c1-9-2-3-12(14)11(8-9)10-4-6-13-7-5-10/h2-8,14H,1H3 |

InChI Key |

CCAZVHNGBGLGAT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C2=CC=NC=C2 |

Origin of Product |

United States |

Contextualization Within Phenol Pyridine Hybrid Chemical Architectures

Phenol-pyridine hybrids represent a class of organic compounds that strategically combine the structural motifs of both phenol (B47542) and pyridine (B92270). nih.gov This fusion results in molecules with unique electronic and structural properties. The phenol group, with its hydroxyl (-OH) substituent on an aromatic ring, can act as a hydrogen bond donor. Conversely, the nitrogen atom within the pyridine ring provides a site for hydrogen bond acceptance and coordination with metal ions. mdpi.com This duality is central to the functionality of these hybrid structures.

The exploration of phenol-pyridine hybrids is a vibrant area of research, with studies focusing on how the relative positions of the phenol and pyridine rings, as well as other substituents, impact the molecule's properties. These compounds are recognized for their potential in creating novel materials with tailored electronic or optical properties and serve as versatile ligands in coordination chemistry. evitachem.comsmolecule.com The ability of the phenol and pyridine components to engage in hydrogen bonding is also a key factor in designing self-assembling molecular systems. researchgate.net

Academic Significance and Contemporary Research Trajectories

Established Synthetic Pathways for this compound and Related Scaffolds

Multi-Component Reaction Approaches (e.g., Pseudo-Betti-Type Processes)

Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecules in a single step. The pseudo-Betti reaction, a variation of the classic Betti reaction, has been successfully employed for the synthesis of related pyridinyl phenol scaffolds. This one-pot, three-component reaction typically involves an aromatic aldehyde, an amine, and a phenol. nih.govnih.govresearchgate.net

In a representative example, 2-aminopyridine (B139424) and various benzaldehydes react with phenols at elevated temperatures (e.g., 80°C) in the absence of a solvent to produce novel 2-[phenyl(pyridin-2-ylamino)methyl]phenols. nih.govnih.govresearchgate.net This method is lauded for its operational simplicity, rapid reaction times, and adherence to green chemistry principles by avoiding hazardous solvents. nih.govnih.govresearchgate.net The reaction proceeds through the in situ formation of an imine from the aldehyde and amine, which then undergoes a nucleophilic attack by the phenol. researchgate.net The regioselectivity, with the new carbon-carbon bond forming ortho to the hydroxyl group, is often attributed to hydrogen bonding in the transition state. researchgate.net

A variety of substituted phenols and benzaldehydes can be used, leading to a diverse library of N-heteroaryl-arylmethyl phenols with yields ranging from good to high (40-97%). nih.govnih.govresearchgate.net

Table 1: Examples of Pseudo-Betti Reaction for the Synthesis of Pyridinyl Phenols

| Aldehyde | Amine | Phenol | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde (B42025) | 2-Aminopyridine | p-Cresol | 4-Methyl-2-(phenyl(pyridin-2-ylamino)methyl)phenol | 78 | researchgate.net |

| p-Tolualdehyde | 2-Aminopyridine | p-Cresol | 4-Methyl-2-(p-tolyl(pyridin-2-ylamino)methyl)phenol | 80 | researchgate.net |

| o-Chlorobenzaldehyde | 2-Aminopyridine | p-Cresol | 2-((o-Chlorophenyl)(pyridin-2-ylamino)methyl)-4-methylphenol | 90 | researchgate.net |

Stepwise Synthesis Strategies (e.g., Nitration, Reduction, Formylation, Condensation)

While multi-component reactions offer a direct approach, stepwise synthesis provides a more controlled and often necessary route for specific isomers or complex derivatives. A common stepwise sequence for related heterocyclic systems involves nitration, reduction, formylation, and condensation.

For instance, the synthesis of certain pyridinyl-thiazole derivatives, which share a similar level of complexity, begins with a Hantzsch reaction to form the core thiazole (B1198619) ring. farmaciajournal.com This is followed by hydrazinolysis of an ester group to a hydrazide. farmaciajournal.com This hydrazide can then undergo various cyclization reactions, for example, with acetic anhydride, to form oxadiazole rings. farmaciajournal.com While not a direct synthesis of this compound, this illustrates the multi-step logic of building complex heterocyclic systems.

Another relevant example is the synthesis of N-pyridyl-hydrazone derivatives. This process can involve the reaction of a nitropyridine compound with hydrazine, followed by condensation with a substituted aldehyde. mdpi.com For example, 4-[(2-(6-Ethoxy-3-nitropyridin-2-yl)hydrazono)methyl]phenol was synthesized with an 80% yield. mdpi.com

Nucleophilic Aromatic Substitution in Phenol Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the formation of aryl-heteroaryl bonds. In the context of synthesizing pyridinyl phenols, SNAr can be employed to introduce the pyridine moiety onto a phenol ring or vice versa.

Traditionally, the SNAr reaction of an aryl halide with a nucleophile requires the presence of electron-withdrawing groups on the aromatic ring to activate it for nucleophilic attack. libretexts.org The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged Meisenheimer complex intermediate. libretexts.org

More recent developments have shown that SNAr can also be facilitated by photocatalysis. For example, a dual photocatalytic system using visible light and an iridium(III) catalyst can achieve the C-N cross-coupling of unprotected phenols and pyridines to form phenol-pyridinium salts. nih.govnih.gov This method can even enable an inverse electron-demand SNAr reaction, where an electron-rich phenol acts as the electrophile. nih.gov

Another approach involves the SNAr of 5-bromo-1,2,3-triazines with phenols, which can serve as precursors to 3-aryloxy-pyridines. acs.org

Contemporary and Green Synthetic Protocols

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. Microwave-assisted organic synthesis and solvent-free reaction conditions are at the forefront of these green chemistry initiatives.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. acs.orgarabjchem.org

The synthesis of various pyridine derivatives has been successfully achieved using microwave irradiation. For example, a one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) in ethanol (B145695) under microwave irradiation has been reported for the synthesis of substituted pyridines in excellent yields (82-94%) and very short reaction times (2-7 minutes). acs.org

In another instance, the final condensation step in the synthesis of 2-propylquinoline-4-carbohydrazide (B4263686) hydrazone derivatives was carried out using microwave assistance, highlighting the utility of this technique in multi-step syntheses. arabjchem.org The synthesis of hydroxylated trisubstituted pyridines has also been accomplished under microwave irradiation in a solvent- and catalyst-free environment, yielding products in high yields (72-86%). rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyridine Derivatives

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield (Microwave) | Reference |

|---|---|---|---|---|

| Synthesis of 4-(3-Cyano-6-phenyl-2-oxo-1,2-dihydropyridin-4-yl)phenyl-4-toluenesulfonate | 10-15 h | 2-7 min | 94% | acs.org |

Solvent-Free and Catalyst-Free Synthetic Environments

The development of solvent-free and catalyst-free synthetic methods is a major goal in green chemistry, as it minimizes waste and reduces the environmental impact of chemical processes.

As mentioned in section 2.1.1, the pseudo-Betti reaction for the synthesis of pyridinyl phenols can be effectively carried out under solvent-free conditions at 80°C. nih.govnih.govresearchgate.net This approach not only simplifies the work-up procedure but also aligns with the principles of green chemistry. nih.govnih.govresearchgate.net

Furthermore, the synthesis of new hydroxylated trisubstituted pyridines has been achieved under both solvent- and catalyst-free conditions using microwave irradiation, demonstrating the potential for combining these green techniques. rsc.org Catalyst-free methods for the synthesis of N-pyridin-2-yl carbamates from N-hetaryl ureas and alcohols have also been developed, offering an environmentally friendly alternative to traditional methods that often require metal catalysts. researchgate.netrsc.org

Elucidation of Reaction Mechanisms and Intermediates (e.g., Imine Intermediacy, Meisenheimer Complexes)

Understanding the reaction mechanisms and the transient species involved in the synthesis of this compound is fundamental to optimizing reaction conditions and improving yields. Key intermediates, such as imines and Meisenheimer complexes, have been identified as central to the formation of pyridinyl-phenols and related derivatives.

Imine Intermediacy in Aminoalkylation Reactions The synthesis of 2-(aminoalkyl)phenols, which share a structural motif with the target compound, often proceeds through a mechanism involving an imine intermediate. nih.govresearchgate.net This pathway is characteristic of the three-component condensation reaction between an aldehyde, a primary amine, and a phenol. nih.govresearchgate.netscienceinfo.com

The mechanism can be described in two primary stages:

Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde. This is typically the rate-determining step and results in the formation of a hemiaminal (or carbinolamine) intermediate. Subsequent dehydration of the hemiaminal, often acid-catalyzed, yields a protonated imine (iminium ion), which is then deprotonated to form the neutral imine. scienceinfo.com

Nucleophilic Attack by Phenol: The phenol then acts as a nucleophile, attacking the electrophilic carbon of the imine. The phenolic hydroxyl group plays a crucial dual role in this step. It protonates the imine nitrogen, which increases the electrophilicity of the imine carbon, while simultaneously enhancing the electron density at the ortho position of the phenol ring. This "double activation" facilitates the regioselective formation of the C-C bond, likely through a six-membered transition state stabilized by a hydrogen bond. nih.govresearchgate.net

Meisenheimer Complexes in Nucleophilic Aromatic Substitution Meisenheimer complexes are key intermediates in nucleophilic aromatic substitution (SNAr) reactions on electron-deficient aromatic rings, such as those found in activated pyridine derivatives. libretexts.org A Meisenheimer complex is a negatively charged, non-aromatic cyclohexadienyl anion formed when a nucleophile attacks the aromatic ring. libretexts.org

The formation of a C-C bond between a phenol (or phenoxide) and a pyridine ring can, under certain conditions, proceed via this mechanism. The process involves two steps:

Formation of the Complex: A potent nucleophile attacks an electron-deficient carbon atom of the pyridine ring, which is typically activated by electron-withdrawing groups. This addition step disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate—the Meisenheimer complex. libretexts.orgmdpi.com

Rearomatization: The complex then expels a leaving group from the same carbon atom that was attacked, restoring the aromaticity of the pyridine ring and yielding the substituted product.

In an "umpolung" (reverse polarity) strategy for pyridine hydroboration, a boryl anion adds to the pyridine ring to first generate an N-boryl pyridyl Meisenheimer-type anion. rsc.orgrsc.org This anionic intermediate is stabilized and its subsequent protonation at the C4 position is highly regioselective, demonstrating the crucial role of such complexes in controlling reaction outcomes. rsc.orgresearchgate.net Computational studies, including Density Functional Theory (DFT) calculations, have been employed to analyze the structure and stability of these intermediates, confirming that the highest occupied molecular orbital (HOMO) of the anionic complex has the largest contribution at the C4 carbon, which accounts for the observed regioselectivity of protonation. rsc.orgresearchgate.net

The following table lists key intermediates and their roles in the synthesis of pyridine and phenol derivatives.

| Intermediate | Parent Reaction Type | Mechanistic Role |

| Imine | Mannich/Betti-type Reactions | Electrophilic species attacked by the nucleophilic phenol ring. nih.govresearchgate.netscienceinfo.com |

| Hemiaminal (Carbinolamine) | Imine Formation | Precursor to the imine, formed from the reaction of an amine and a carbonyl compound. scienceinfo.com |

| Meisenheimer Complex | Nucleophilic Aromatic Substitution | Stabilized anionic intermediate formed by nucleophilic attack on an electron-deficient pyridine ring. libretexts.orgmdpi.com |

| N-boryl pyridyl anion | Inverse Hydroboration | A Meisenheimer-type intermediate that directs subsequent regioselective protonation. rsc.orgrsc.org |

| Zincke Imine | Pyridine Functionalization | A reactive, non-aromatic intermediate that allows for regioselective functionalization of the pyridine backbone. nih.gov |

Sophisticated Structural Characterization and Spectroscopic Analysis

High-Resolution Spectroscopic Modalities

Spectroscopic techniques are fundamental to elucidating the precise arrangement of atoms and bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For related pyridine-phenol structures, the aromatic protons typically appear in the δ 6.5-8.2 ppm range in ¹H NMR spectra. brieflands.com The methyl group protons are expected to be observed as a singlet at a higher field, around δ 2.1-2.3 ppm. brieflands.comgoogle.com In ¹³C NMR, the methyl carbon would resonate at approximately δ 21.4 ppm, while the carbons of the aromatic rings would appear over a broader range from δ 106-160 ppm. brieflands.com

Interactive Data Table: Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~2.1-2.3 | Singlet | Methyl (CH₃) protons |

| ¹H | ~6.5-8.2 | Multiplets | Aromatic (C-H) protons on both rings |

| ¹H | Variable | Broad Singlet | Phenolic (O-H) proton |

| ¹³C | ~21 | Quartet | Methyl (CH₃) carbon |

Note: Specific, experimentally verified NMR data for "4-Methyl-2-pyridin-4-yl-phenol" is not available in the cited literature. The presented data is based on values reported for closely related analogs. brieflands.comgoogle.com

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR), Raman Spectroscopy)

Vibrational spectroscopy probes the functional groups within a molecule. In the FT-IR spectrum, a broad absorption band corresponding to the O-H stretching of the phenol (B47542) group is expected in the region of 3300-3500 cm⁻¹. brieflands.com The aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine (B92270) and phenol rings are found in the 1470-1640 cm⁻¹ region. brieflands.comresearchgate.net Raman spectroscopy provides complementary information, particularly for the non-polar bonds of the aromatic rings. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Phenolic O-H stretch | 3300 - 3500 (broad) | FT-IR |

| Aromatic C-H stretch | 3000 - 3100 | FT-IR, Raman |

| C=C and C=N stretch | 1470 - 1640 | FT-IR, Raman |

Note: The data is based on characteristic frequencies for the functional groups present and values reported for analogous compounds. brieflands.comresearchgate.netresearchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence Spectroscopy)

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Pyridine-phenol derivatives typically exhibit absorption maxima corresponding to π→π* and n→π* transitions. sciencepublishinggroup.com For related compounds, these absorptions are often observed between 350-490 nm. sciencepublishinggroup.com Many pyridine-containing compounds are also known to be fluorescent, although specific emission data for "this compound" is not detailed in the available research. sigmaaldrich.cn

Mass Spectrometry (MS, ESI-MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The calculated molecular weight for "this compound" (C₁₂H₁₁NO) is approximately 185.22 g/mol . Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z value of approximately 186.

Crystallographic Determination

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While crystal structure data for the specific title compound is not available in the searched literature, related structures such as 2-{[2-(Pyridin-4-yl)-1H-benzimidazol-1-yl]methyl}phenol have been characterized. iucr.org In such structures, the dihedral angle between the pyridine and phenol rings is a key parameter, and intermolecular hydrogen bonds involving the phenolic hydroxyl group are common. iucr.orgresearchgate.net For a related compound, 2-{[(Pyridin-2-yl)amino]methyl}phenol, the crystal system was determined to be orthorhombic with a P 2₁ 2₁ 2₁ space group. iucr.org

Interactive Data Table: Crystallographic Data for an Analogous Compound (2-{[2-(Pyridin-4-yl)-1H-benzimidazol-1-yl]methyl}phenol)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C 2/c |

| a (Å) | 16.1886 (7) |

| b (Å) | 8.4863 (4) |

| c (Å) | 21.4316 (10) |

| β (°) | 93.756 (4) |

| V (ų) | 2938.0 (2) |

Source: Data from a related structure containing the pyridin-4-yl and phenol moieties. iucr.org

Advanced Chemical Analysis Techniques (e.g., Elemental Analysis)

Elemental analysis provides the fundamental percentage composition of a compound, serving as a primary confirmation of its empirical formula. This technique is a cornerstone of chemical characterization, ensuring the purity and identity of a synthesized compound.

While specific elemental analysis data for this compound is not provided in the search results, the table below presents data for analogous or related compounds, illustrating the typical format and precision of such analyses. The calculated values are derived from the compound's molecular formula, and the "found" values are determined experimentally. A close match between the calculated and found percentages is a strong indicator of the sample's purity.

| Compound Name | Molecular Formula | Analysis | %C | %H | %N |

| 5-((4-Bromophenyl)diazenyl)-4-methyl-2-(2-(1-(pyridin-4-yl)ethylidene)hydrazinyl)thiazole clockss.org | C₁₇H₁₅BrN₆S | Calculated | 49.16 | 3.64 | 20.24 |

| Found | 49.12 | 3.58 | 20.17 | ||

| 5-((4-Chlorophenyl)diazenyl)-4-methyl-2-(2-(1-(pyridin-4-yl)ethylidene)hydrazinyl)thiazole clockss.org | C₁₇H₁₅ClN₆S | Calculated | 55.06 | 4.08 | 22.66 |

| Found | 54.91 | 4.01 | 22.47 | ||

| 4-Methyl-2-(2-(1-(pyridin-4-yl)ethylidene)hydrazinyl)-5-(p-tolyldiazenyl)thiazole clockss.org | C₁₈H₁₈N₆S | Calculated | 61.69 | 5.18 | 23.98 |

| Found | 61.49 | 5.05 | 23.77 | ||

| 4-(3-((Pyridin-4-ylmethyl)amino)- nih.govsigmaaldrich.comreading.ac.uktriazolo[4,3-b] nih.govsigmaaldrich.comreading.ac.uktriazin-6-yl)phenol reading.ac.uk | C₁₇H₁₄N₈O (Example from study, not exact formula) | Found | 56.02 | 4.01 | 18.71 |

Advanced Computational Chemistry and Theoretical Investigations

Quantum Mechanical Calculation Methodologies

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 4-Methyl-2-pyridin-4-yl-phenol. Methodologies such as Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), and Hartree-Fock (HF) are pivotal in these computational explorations.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the geometry of molecules like this compound and elucidating their electronic properties. researchgate.netsemanticscholar.org DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311+G*, are used to determine bond dissociation enthalpies (BDEs) and proton affinities (PAs), which are crucial for understanding the antioxidant potential of phenolic compounds. researchgate.net For substituted phenols, DFT has been successfully used to calculate gas-phase O-H bond dissociation energies, showing excellent agreement with experimental values. acs.org

The application of DFT extends to predicting the regioselectivity of chemical reactions, such as the bromination of substituted phenols. researchgate.net Furthermore, DFT is instrumental in studying the structural and electronic features that influence the biological activity of phenol (B47542) derivatives. researchgate.net In the context of pyridine-containing compounds, DFT is used to optimize molecular geometries and is often combined with other techniques to characterize new materials. nih.govredalyc.org For instance, in a study of fluorinated pyridine (B92270) Schiff bases, DFT calculations were integral to the full characterization of the synthesized compounds. nih.gov

| Parameter | Description | Typical DFT Functional/Basis Set | Key Insights |

| Geometry Optimization | Finding the lowest energy arrangement of atoms. | B3LYP/6-311+G researchgate.net | Provides accurate molecular structures, bond lengths, and angles. |

| Bond Dissociation Enthalpy (BDE) | Energy required to break a specific bond homolytically. | B3LYP/6-31G acs.org | Crucial for assessing antioxidant activity of phenols. |

| Proton Affinity (PA) | The negative of the enthalpy change for the gas-phase reaction of a species with a proton. | B3LYP/6-311+G researchgate.net | Indicates the basicity of different sites in the molecule. |

| Electronic Structure | Distribution of electrons in molecular orbitals. | PBE0/6-31+G(d,p) redalyc.org | Elucidates HOMO-LUMO gaps and charge transfer characteristics. |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. worldscientific.com This method is particularly valuable for understanding the photophysical properties of compounds like this compound. TD-DFT calculations can simulate UV-Vis spectra by determining the vertical excitation energies and oscillator strengths of electronic transitions. redalyc.orgmdpi.com

For pyridine and phenol derivatives, TD-DFT has been successfully employed to investigate absorption and emission spectra, with calculated transition energies often showing good agreement with experimental results. redalyc.orgresearchgate.net The method can identify the nature of electronic transitions, such as intraligand charge transfer (ICT), by analyzing the molecular orbitals involved, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). redalyc.orgscirp.org

The accuracy of TD-DFT predictions can be influenced by the choice of functional and the inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM). redalyc.orgresearchgate.net For complex systems, such as ruthenium polypyridyl dyes in solution, TD-DFT has proven effective in characterizing their electronic and optical properties. researchgate.net

| Property | Description | Typical TD-DFT Functional/Basis Set | Key Insights |

| Electronic Absorption Spectra | Prediction of UV-Vis absorption wavelengths (λmax). | PBE0/6-31+G(d,p) redalyc.org | Correlates theoretical spectra with experimental data. |

| Excitation Energies | Energy difference between the ground and excited states. | B3LYP/LanL2DZ scirp.org | Identifies the energy of electronic transitions. |

| Oscillator Strengths | The probability of an electronic transition occurring. | PBE0/6-31+G(d,p) redalyc.org | Determines the intensity of absorption bands. |

| Nature of Transitions | Characterization of transitions (e.g., π→π, n→π, ICT). | B3LYP/LanL2DZ scirp.org | Understands the electronic rearrangements upon excitation. |

Hartree-Fock (HF) Computational Approaches

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that approximates the many-electron wavefunction as a single Slater determinant. numberanalytics.com While it is computationally less demanding than more advanced methods, it neglects electron correlation, which can be a limitation. scirp.org However, HF serves as a crucial starting point for more sophisticated post-Hartree-Fock methods. numberanalytics.com

HF calculations are used to determine molecular geometries, energies, and various molecular properties. numberanalytics.comscirp.org For example, HF has been used in conjunction with DFT to characterize metal complexes containing pyridine derivatives. thegoodscentscompany.com In studies of bioactive molecules, HF methods with various basis sets have been employed to calculate molecular properties and investigate structure-activity relationships. scirp.org

Despite its limitations, the HF method provides a valuable framework for understanding molecular orbital theory and can offer qualitative insights into the electronic structure of molecules like this compound. numberanalytics.com

| Calculation Type | Description | Typical Basis Sets | Key Insights |

| Geometry Optimization | Determination of the equilibrium molecular structure. | 3-21G, 6-31G scirp.org | Provides a baseline molecular geometry. |

| Energy Calculation | Computation of the total electronic energy of the molecule. | 6-311G scirp.org | Serves as a reference for more accurate energy calculations. |

| Molecular Properties | Calculation of properties like dipole moments. | Various numberanalytics.com | Offers initial estimates of molecular electronic properties. |

Molecular Orbital Analysis (e.g., Natural Bond Orbital (NBO) Analysis)

Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting a calculated wavefunction in terms of the familiar Lewis structure concepts of bonds, lone pairs, and intermolecular interactions. uni-muenchen.de It provides detailed information about charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. scirp.orgwisc.edu

For molecules containing pyridine and phenol moieties, NBO analysis can elucidate the nature of intramolecular hydrogen bonding and its contribution to the stability of the molecule. nih.govnih.gov By examining the interactions between filled (donor) and empty (acceptor) NBOs, it is possible to quantify the energetic significance of these interactions using second-order perturbation theory. uni-muenchen.descirp.org This analysis can reveal, for instance, the delocalization of electron density from a lone pair on an oxygen or nitrogen atom to an adjacent antibonding orbital, which stabilizes the system. nih.gov

NBO analysis is also instrumental in understanding the electronic structure of metal complexes, where it can describe the bonding between the metal center and the ligands in terms of donor-acceptor interactions. scirp.org In substituted phenols, NBO analysis can provide insights into how different functional groups modulate the electronic properties and reactivity of the molecule. dergipark.org.tr

| NBO Parameter | Description | Significance |

| Occupancy | The number of electrons in a given NBO. wisc.edu | Deviations from 2 (for bonds/lone pairs) or 0 (for antibonds) indicate electron delocalization. |

| Stabilization Energy (E(2)) | The energy of hyperconjugative interactions between donor and acceptor NBOs. scirp.org | Quantifies the strength of intramolecular interactions, such as hydrogen bonding and resonance. |

| Natural Atomic Charges | The charge assigned to each atom based on the distribution of NBOs. uni-muenchen.de | Provides a more chemically intuitive picture of the charge distribution than other methods. |

| Hybridization | The spd composition of the natural hybrid orbitals that form the NBOs. uni-muenchen.de | Describes the bonding character and geometry around each atom. |

Conformational Landscape and Tautomeric Equilibria Studies

The study of the conformational landscape and tautomeric equilibria of this compound is crucial for a comprehensive understanding of its chemical behavior. The molecule's flexibility, particularly the rotation around the single bond connecting the pyridine and phenol rings, gives rise to different conformers. longdom.org Computational methods can be used to explore the potential energy surface and identify the most stable conformations. nih.gov

Phenol itself has a planar stable structure in the gas phase, but rotation of the hydroxyl group can lead to different conformations. longdom.org For substituted phenols, the presence of other groups can influence the preferred conformation and create energy barriers to rotation. acs.org

Tautomerism, the equilibrium between two or more structural isomers that are readily interconvertible, is another important aspect. researchgate.net In molecules containing both a pyridine ring and a hydroxyl group, proton transfer can lead to different tautomeric forms, such as the keto-enol tautomerism observed in hydroxypyridines. acs.org The position of this equilibrium can be significantly affected by the solvent environment. acs.org Computational studies can predict the relative stabilities of different tautomers and provide insights into the factors that govern the tautomeric equilibrium. researchgate.net

| Aspect | Description | Computational Approach | Key Insights | | --- | --- | --- | | Conformational Analysis | Identification of stable conformers and rotational barriers. | Potential energy surface scans using DFT. nih.gov | Determines the most likely shapes of the molecule and their relative energies. | | Tautomeric Equilibria | Calculation of the relative energies of different tautomers. | DFT calculations with solvent models. acs.org | Predicts the dominant tautomeric form in different environments. | | Intramolecular Hydrogen Bonding | Investigation of hydrogen bonds within the molecule. | Geometry optimization and NBO analysis. acs.org | Assesses the role of intramolecular hydrogen bonds in stabilizing certain conformers or tautomers. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.dekoreascience.kr The MEP surface is colored to represent different potential values, with red typically indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). wolfram.comresearchgate.net

For this compound, the MEP map would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, making them likely sites for electrophilic attack or hydrogen bond donation. researchgate.netkoreascience.kr Conversely, the hydrogen atoms, particularly the phenolic proton, would appear as regions of positive potential, indicating their susceptibility to nucleophilic attack or deprotonation. koreascience.kr

MEP analysis can also provide insights into intermolecular interactions, as the electrostatic potential plays a key role in guiding how molecules approach and interact with each other. koreascience.kr It is a useful descriptor for understanding hydrogen bonding interactions and predicting the sites of non-covalent interactions in larger molecular assemblies. researchgate.net

| MEP Region | Color | Potential | Chemical Interpretation |

| Around Oxygen/Nitrogen Atoms | Red/Yellow koreascience.kr | Negative researchgate.net | Electron-rich; susceptible to electrophilic attack; hydrogen bond acceptor sites. |

| Around Hydrogen Atoms | Blue researchgate.net | Positive researchgate.net | Electron-poor; susceptible to nucleophilic attack; hydrogen bond donor sites. |

| Aromatic Rings | Green/Yellow | Near-zero/Slightly Negative | Represents the delocalized π-electron system. |

Theoretical Insights into Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The supramolecular architecture and resulting physicochemical properties of this compound are governed by a network of non-covalent intermolecular interactions. While specific crystallographic data for this exact compound is limited in publicly accessible literature, theoretical investigations and computational modeling, supported by extensive experimental data from closely related analogues, provide profound insights into its interaction profile. The primary forces dictating its molecular assembly are hydrogen bonding and π-π stacking.

Hydrogen Bonding

The molecular structure of this compound contains a highly effective hydrogen bond donor, the phenolic hydroxyl (-OH) group, and a strong hydrogen bond acceptor, the nitrogen atom of the pyridine ring. This configuration strongly favors the formation of robust intermolecular O-H···N hydrogen bonds. Computational studies on analogous structures confirm that such interactions are a dominant feature in the solid state of pyridinyl-phenol compounds. These hydrogen bonds can direct the self-assembly of molecules into well-defined, stable supramolecular motifs, such as inversion dimers or extended one-dimensional chains. iucr.orgiucr.orgiucr.org

In crystal structures of similar compounds, these O-H···N interactions are consistently observed, often forming dimeric pairs that create specific ring motifs. For example, in the crystal structure of (E)-4-[({4-[(pyridin-2-ylmethylidene)amino]phenyl}amino)methyl]phenol, molecules are linked by pairs of O—H···N hydrogen bonds, which in turn form inversion dimers. iucr.orgresearchgate.net Similarly, analysis of 2-{[2-(Pyridin-4-yl)-1H-benzimidazol-1-yl]methyl}phenol reveals intermolecular phenolic O—H···N hydrogen bonds that give rise to one-dimensional chains. iucr.org

Table 1: Hydrogen Bond Characteristics in Analogous Pyridinyl-Phenol Compounds

| Compound | Interaction Type | Motif Formed | Reference |

|---|---|---|---|

| (E)-4-[({4-[(pyridin-2-ylmethylidene)amino]phenyl}amino)methyl]phenol | O—H···N | Inversion Dimer (R²₂(32) ring) | iucr.orgresearchgate.net |

| 2-{[2-(Pyridin-4-yl)-1H-benzimidazol-1-yl]methyl}phenol | O—H···N | 1D Chain | iucr.org |

This table presents data from analogous compounds to illustrate the likely hydrogen bonding behavior of this compound.

Pi-Pi Stacking

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings are crucial for stabilizing the crystal lattice. This compound contains both a phenol ring and a pyridine ring, which can engage in stacking interactions. These are typically offset or slipped-stacking arrangements rather than a direct face-to-face conformation, which is electrostatically less favorable. nih.gov The interaction involves the electron-rich π-system of the phenol ring and the relatively electron-deficient π-system of the pyridine ring.

Table 2: Pi-Pi Stacking Parameters in Analogous Crystal Structures

| Compound | Rings Involved | Stacking Type | Centroid-to-Centroid Distance (Å) | Interplanar Distance (Å) | Reference |

|---|---|---|---|---|---|

| 2-{[2-(Pyridin-4-yl)-1H-benzimidazol-1-yl]methyl}phenol | Pyridine-Pyridine | Face-to-face | 3.9624 (10) | - | iucr.org |

| (E)-4-[({4-[(pyridin-2-ylmethylidene)amino]phenyl}amino)methyl]phenol | Pyridine-Benzene | Offset | 3.779 (2) | - | iucr.orgresearchgate.net |

This table summarizes π-π stacking data from structurally similar molecules to infer the potential interactions in this compound.

Hirshfeld Surface Analysis

Advanced computational techniques, particularly Density Functional Theory (DFT) and Hirshfeld surface analysis, are instrumental in visualizing and quantifying the complex network of intermolecular forces. researchgate.netnih.goviucr.org Hirshfeld analysis on compounds with similar functional groups reveals the relative contributions of different intermolecular contacts to the crystal packing. researchgate.netdiva-portal.org For example, in (E)-4-methyl-2-{[(4-methylphenyl)imino]methyl}phenol, the most significant contributions to packing are from H···H (56.9%) and H···C/C···H (31.2%) interactions. researchgate.net For this compound, such analysis would be expected to highlight the prominence of O···H/H···N contacts (representing the key hydrogen bonds) alongside H···H and C···H contacts, providing a detailed fingerprint of its supramolecular assembly. nih.govdiva-portal.org

Reactivity Profiles and Transformational Pathways

Electrophilic and Nucleophilic Reaction Pathways

The dual nature of the compound, possessing both an electron-rich phenol (B47542) ring and an electron-deficient pyridine (B92270) ring, dictates its behavior in electrophilic and nucleophilic reactions.

Electrophilic Aromatic Substitution: The phenol ring is activated towards electrophilic aromatic substitution by the strongly electron-donating hydroxyl group. This directs incoming electrophiles primarily to the positions ortho and para to the hydroxyl group. In 4-Methyl-2-pyridin-4-yl-phenol, the positions available for substitution on the phenolic ring are C3, C5, and C6. The C6 position is ortho to the hydroxyl and meta to the methyl group, while the C5 position is meta to the hydroxyl and ortho to the methyl group. The C3 position is meta to the hydroxyl and para to the methyl group. The directing effects of the hydroxyl group are dominant, making the positions ortho and para to it the most nucleophilic. nih.gov Recent advancements have focused on developing regioselective methods for the C-H functionalization of phenols to overcome the challenge of mixed regioisomers often obtained through classical electrophilic substitution. nih.gov

Nucleophilic Reactions: The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack. This is particularly true for reactions like the Chichibabin amination, where a nucleophile such as an amide anion attacks the pyridine ring, leading to substitution. researchgate.net The nitrogen atom in the pyridine ring can also act as a nucleophile itself in certain substitution reactions. smolecule.com Furthermore, upon oxidation, the phenol can be transformed into an electrophilic radical cation, which can then undergo nucleophilic addition by species like pyridine to form new C-N bonds. nih.gov

The table below summarizes potential electrophilic and nucleophilic reaction pathways.

| Reaction Type | Reacting Moiety | Position(s) of Attack | Reagents/Conditions | Expected Product Type |

| Electrophilic Substitution | Phenol Ring | ortho, para to -OH | Halogens, Nitrating agents, Sulfonating agents | Substituted phenol |

| Nucleophilic Substitution | Pyridine Ring | C2, C6 of pyridine | Amide anions (Chichibabin reaction) | Aminated pyridine derivative |

| Nucleophilic Addition | Pyridine Ring Nitrogen | N-atom | Alkyl halides | Pyridinium (B92312) salt |

Oxidation and Reduction Chemistry of Functional Groups

The functional groups of this compound allow for distinct oxidation and reduction reactions.

Oxidation: The phenolic hydroxyl group is readily oxidized. Common oxidizing agents can convert the phenol into various products, including quinones. evitachem.comevitachem.com The specific outcome depends on the oxidant and reaction conditions. Oxidative coupling reactions, which mimic natural processes, are also a key transformation for phenols, leading to the formation of C-C or C-O bonds between phenolic units. These reactions often proceed through radical intermediates. researchgate.net In some cases, coordination to a metal ion like iron(II) or manganese(II) can induce intramolecular oxidation of related aminophenol ligands. uu.nlresearchgate.net

Reduction: The pyridine ring can be reduced, typically through catalytic hydrogenation. This process converts the aromatic pyridine ring into a piperidine (B6355638) ring. The phenol group can also be reduced, though this is less common and requires stronger reducing agents than those used for the pyridine ring. For instance, some related phenolic compounds can be reduced to form hydroquinones.

The table below details the oxidation and reduction possibilities.

| Reaction Type | Functional Group | Reagents/Conditions | Expected Product |

| Oxidation | Phenolic Hydroxyl | Sodium dichromate, Potassium permanganate | Quinone derivative |

| Oxidative Coupling | Phenol Ring | Metal catalysts, Peroxides | Biaryl or diaryl ether derivative |

| Reduction | Pyridine Ring | H₂, Metal catalyst (e.g., Pd, Pt) | 4-Methyl-2-(piperidin-4-yl)phenol |

Cyclization and Derivatization Reactions

The structure of this compound serves as a scaffold for various cyclization and derivatization reactions to generate more complex molecules.

Derivatization: Derivatization can occur at the phenolic hydroxyl group or on the aromatic rings. The hydroxyl group can undergo etherification or esterification to produce a wide range of derivatives. smolecule.com On the rings, substitution reactions as described in section 5.1 introduce new functional groups. For example, palladium-catalyzed reactions are commonly used for the C-H functionalization and derivatization of phenyl-pyridine systems. rsc.org

Cyclization: Intramolecular cyclization reactions can be envisioned, particularly after initial functionalization. For instance, if a suitable group is introduced at the C3 position of the phenol ring, it could potentially cyclize with the pyridine nitrogen. More commonly, the compound can be used as a building block in multi-component reactions that form heterocyclic structures. For example, reactions involving phenols, aldehydes, and amines (related to the Betti reaction) can produce complex aminoalkyl phenol derivatives. semanticscholar.org Oxidative cyclization is another pathway, where an ortho-allyl phenol, for example, can be cyclized to a methyl benzofuran (B130515) using a palladium catalyst. nih.gov

The table below outlines some derivatization and cyclization strategies.

| Reaction Type | Description | Example Reagent/Catalyst | Product Class |

| Etherification | Reaction at the phenolic -OH group | Alkyl halide, Base | Phenolic ether |

| Esterification | Reaction at the phenolic -OH group | Acyl chloride, Pyridine | Phenolic ester |

| C-H Functionalization | Introduction of groups onto the rings | Pd catalysts, various coupling partners | Substituted biaryl systems |

| Multi-component Reaction | Use as a building block in one-pot synthesis | Aldehydes, Amines | Complex heterocyclic structures |

| Oxidative Cyclization | Formation of a new ring via oxidation | PdCl₂ (for an ortho-allyl derivative) | Fused heterocyclic systems |

Catalytic Activation and Reaction Mechanisms (where the compound functions as a component in a catalytic system)

The pyridine and phenol moieties within this compound make it a potential ligand for metal catalysts. The nitrogen atom of the pyridine and the oxygen atom of the phenol can coordinate to a metal center, forming a chelate complex.

Ligand for Catalysis: Phenol-pyridine based ligands are widely used in catalysis. The electronic properties of the ligand, and thus the activity of the metal catalyst, can be tuned by modifying substituents on the rings. The compound could act as a bidentate N,O-ligand. Such complexes are explored for various catalytic reactions, including oxidation and C-H activation. For example, palladium complexes are frequently used for C-H activation, where the directing group, potentially a pyridine, guides the metal to a specific C-H bond for functionalization. rsc.orgoup.com The catalytic cycle for such a reaction typically involves C-H activation by a Pd(II) species, followed by oxidative addition and reductive elimination to form the product and regenerate the catalyst. rsc.orgacs.org

Mechanism of Activation: In a catalytic system, the compound would first coordinate to a metal precursor. The resulting complex could then participate in a catalytic cycle. For instance, in a palladium-catalyzed C-H activation/coupling reaction, a Pd(II) salt would coordinate to the ligand. This complex would then react with the substrate, leading to the formation of a palladacycle intermediate. rsc.org This intermediate is key to the subsequent steps of the reaction, which ultimately yield the functionalized product. The efficiency of C-H activation is often dependent on the ancillary ligands on the palladium precursor, with weakly coordinating ligands often being very effective. acs.org

The table below summarizes the potential role of the compound in catalytic systems.

| Catalytic Process | Role of Compound | Metal Center (Example) | Key Mechanistic Step |

| C-H Activation/Functionalization | Directing Group/Ligand | Palladium (Pd) | Formation of a palladacycle intermediate |

| Oxidation Reactions | Ligand | Iron (Fe), Manganese (Mn), Copper (Cu) | Formation of a high-valent metal-oxo species |

| Coupling Reactions (e.g., Heck, Suzuki) | Ligand | Palladium (Pd) | Oxidative addition, Reductive elimination |

Coordination Chemistry and Ligand Architecture Design

Ligand Design Principles and Coordination Capabilities of 4-Methyl-2-pyridin-4-yl-phenol Derivatives

The design of ligands is a cornerstone of coordination chemistry, dictating the geometry, stability, and reactivity of the resulting metal complexes. nih.gov Derivatives of this compound are built upon key principles that leverage their inherent donor atoms and steric profile to direct the assembly of specific coordination architectures.

The this compound molecule is a classic example of a bidentate N,O-donor ligand. Upon deprotonation of the phenolic hydroxyl group, it can coordinate to a metal center through the phenolate (B1203915) oxygen and the nitrogen atom of the pyridine (B92270) ring, forming a stable six-membered chelate ring. The stability of such complexes is enhanced by the chelate effect, which provides a thermodynamic advantage over coordination by analogous monodentate ligands. nih.gov

The donor atoms exhibit distinct preferences for metal ions, a behavior that can be rationalized by the Hard and Soft Acids and Bases (HSAB) principle. nih.gov The deprotonated phenolate oxygen is a hard donor, showing a high affinity for hard acid metal ions like Fe(III), or borderline ions. nih.govuu.nl The pyridine nitrogen is a borderline donor, capable of forming stable bonds with a wide range of transition metals, including borderline acids like Cu(II), Zn(II), and Fe(II). nih.govbohrium.com This combination of a hard oxygen and a borderline nitrogen donor allows the ligand to effectively chelate a variety of transition metals. uu.nlbohrium.com Ligands with similar N,O-donor sets, such as 2-(pyridin-2-yl)phenol (B1460011) and its derivatives, are known to form stable complexes where the ligand acts as a bidentate chelating agent. bohrium.com The self-assembly of such ligands with metal ions can lead to the formation of diverse supramolecular architectures. researchgate.net

Substituents on the pyridinyl or phenolic rings can significantly modulate the electronic and steric properties of the ligand, thereby influencing the coordination environment of the metal center. The methyl group at the 4-position of the phenol (B47542) ring in this compound is an electron-donating group. This group increases the electron density on the phenolic ring and, by extension, on the phenolate oxygen donor atom, which can enhance its Lewis basicity and lead to stronger metal-oxygen bonds.

Studies on related substituted pyridine ligands have shown that even though substituents may cause minimal changes to the bond lengths and angles within the primary coordination sphere, they can have a pronounced impact on the electrochemical properties of both the free ligand and the resulting metal complexes. mdpi.com For instance, the introduction of electron-donating or electron-withdrawing groups on pyridine rings affects the redox potentials of copper complexes. mdpi.com Similarly, the pKa of substituted pyridines correlates with the NMR chemical shifts in their corresponding Pd(II) complexes, indicating that the electronic nature of the substituent is transmitted to the metal center. acs.org The presence of substituents can also create specific non-covalent interaction sites, which play a crucial role in the assembly of supramolecular structures. rsc.org The second-coordination shell, which includes these substituent groups, is known to influence the reactivity of the metal center, for example, in C-H bond activation. acs.org

Synthesis and Characterization of Metal Coordination Complexes

The synthesis of metal complexes using this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system. The resulting complexes are then characterized using a suite of analytical and spectroscopic techniques to elucidate their structure and properties.

Derivatives of pyridinyl-phenol are versatile ligands that form stable complexes with a wide array of transition metals.

Copper(II): Cu(II) complexes with related Schiff base or aminophenol ligands are readily synthesized. sciencepublishinggroup.comresearchgate.netresearchgate.net The synthesis often involves reacting the ligand with a copper salt, such as copper(II) acetate (B1210297) or chloride, in a solvent like methanol (B129727) or ethanol (B145695). ajol.infonih.gov The strong σ-donating ability of N-heterocyclic carbene ligands with pyridinyl substituents has been leveraged to create stable Cu(II) pincer complexes. mdpi.com

Zinc(II): Zinc(II), a d¹⁰ metal ion, readily forms complexes with N,O-donor ligands. The reaction of ligands like 4-((pyridin-4-ylmethylene)amino)phenol with zinc salts yields coordination compounds whose structures can be determined by single-crystal X-ray crystallography. researchgate.netresearchgate.net Supramolecular isomers of Zn(II) coordination polymers have been synthesized, with the final structure being controlled by the choice of solvent or the presence of organic additives. nih.gov

Cadmium(II): Similar to zinc, cadmium(II) complexes with pyridinyl-phenol type ligands have been prepared and characterized. researchgate.net The synthesis of Cd(II) coordination polymers can be achieved through the reaction of the ligand with cadmium salts. researchgate.netresearchgate.net The larger ionic radius of Cd(II) compared to Zn(II) can lead to different coordination numbers and geometries.

Platinum(II): While less common in the surveyed literature for this specific ligand type, Pt(II) is well-known for forming stable, typically square-planar, complexes with bidentate N,O-donor ligands. A recent study on Pt(II) complexes with 4-substituted pyridines highlights the predictable electronic effects of substituents on the coordination behavior. acs.org

The general synthetic route for these complexes involves mixing stoichiometric amounts of the ligand and the metal salt, often with gentle heating or under reflux, followed by crystallization to obtain the solid product. uu.nlajol.info

| Metal Ion | Ligand Type | Typical Synthesis Conditions | Resulting Complex Type | Reference |

|---|---|---|---|---|

| Cu(II) | Poly-2-[(4-pyridilmethylene)-imino] phenol | Reaction of polymer with Cu(II) acetate | Polymer-metal complex | researchgate.net |

| Zn(II) | 1,3-di(pyridin-4-yl)urea | Layering of Zn(OAc)₂ and ligand in various solvents (e.g., MeOH, EtOH) | 1D Coordination Polymer | nih.gov |

| Cd(II) | 4-((pyridin-4-ylmethylene)amino)phenol | Reaction with Cadmium salts | Coordination Compound | researchgate.net |

| Fe(III) | 4-methyl-2-N-(2-pyridylmethyl)aminophenol (Hpyramol) | Reaction of ligand with FeCl₂ in MeOH, leading to in-situ oxidation | Mononuclear Fe(III) Complex | uu.nl |

The coordination of this compound derivatives to metal ions results in adducts with distinct structural and electronic features. X-ray crystallography is the definitive method for structural elucidation, revealing details about coordination geometry, bond lengths, and bond angles. The electronic properties are typically probed using UV-Visible (UV-Vis) and infrared (IR) spectroscopy.

Structural Properties: The coordination geometry around the metal center is influenced by the metal ion's electronic configuration and the steric profile of the ligand. For d¹⁰ ions like Zn(II) and Cd(II), tetrahedral geometries are common, although higher coordination numbers leading to polymeric structures are also observed. researchgate.netresearchgate.netnih.gov For Cu(II), a d⁹ ion, geometries are often distorted from ideal octahedral or square-planar arrangements due to the Jahn-Teller effect. researchgate.net For instance, six-coordinate Fe(III) and Mn(II) complexes with a related aminophenol ligand adopt distorted octahedral geometries. uu.nl

Electronic Properties: The electronic spectra of the complexes provide valuable information about the metal-ligand interactions.

IR Spectroscopy: Upon coordination, characteristic shifts are observed in the IR spectrum. The stretching frequency of the phenolic C-O bond typically shifts to a higher wavenumber upon coordination of the deprotonated oxygen atom. For related imine-containing ligands, the C=N stretch shifts, indicating coordination via the imine nitrogen. sciencepublishinggroup.comresearchgate.netajol.info

UV-Vis Spectroscopy: The UV-Vis spectra of the complexes typically display intense bands in the ultraviolet region, assigned to π → π* intraligand transitions, and potentially lower energy ligand-to-metal charge transfer (LMCT) bands. sciencepublishinggroup.comresearchgate.net For d-block metals with unfilled d-orbitals, such as Cu(II), weaker d-d transition bands may be observed in the visible region, which are informative about the coordination geometry. researchgate.net

| Complex | IR (cm⁻¹) Key Vibrations | UV-Vis (nm) Transitions | Reference |

|---|---|---|---|

| [Zn(L)₂] (L = ditosylated 2-aminopyridine (B139424) derivative) | ν(C=N) shifts from 1689.70 to 1674.27 | 362-375 (n → π, LMCT) | sciencepublishinggroup.comresearchgate.net |

| [Cu(L)₂] (L = ditosylated 2-aminopyridine derivative) | ν(C=N) shifts from 1689.70 to 1651.12 | 358-490 (n → π, LMCT), 690 (d-d) | sciencepublishinggroup.comresearchgate.net |

| Fe(III), Co(II), Ni(II) complexes (L = 2-(pyridin-2-yl)phenol) | Shifts in pyridyl C=N and phenolic C-O bands | Bands assigned to intraligand, LMCT, and d-d transitions | bohrium.com |

Supramolecular Assembly in Coordination Polymers and Frameworks

Beyond the formation of discrete mononuclear or polynuclear complexes, ligands like this compound are excellent building blocks for constructing higher-order structures such as coordination polymers (CPs) and metal-organic frameworks (MOFs). unipd.it The assembly of these extended networks is driven by the directional nature of coordination bonds and is further stabilized by a variety of non-covalent supramolecular interactions.

The pyridine and phenol rings are adept at participating in π-π stacking interactions, while the phenolic -OH group (or coordinated water/solvent molecules) can act as hydrogen bond donors. researchgate.netnih.gov The pyridine nitrogen can also act as a hydrogen bond acceptor. These interactions guide the self-assembly of individual complex units into one-dimensional (1D) chains, two-dimensional (2D) sheets, or three-dimensional (3D) frameworks. nih.govacs.org For example, a related benzimidazole (B57391) ligand featuring a phenol and a pyridine group forms 1D chains through intermolecular O-H···N hydrogen bonds. nih.gov

The final topology of the supramolecular architecture can be highly sensitive to the reaction conditions. Factors such as the choice of solvent, temperature, and the presence of additives can lead to the formation of different supramolecular isomers or polymorphs from the same set of components. nih.govacs.org Studies on Zn(II) coordination polymers with a di-pyridyl urea (B33335) ligand demonstrated that different solvents induced the formation of distinct 1D polymeric chains, highlighting the critical role of solvent in templating the final structure. nih.gov The rational design of these frameworks is a major goal in materials chemistry, as the resulting CPs and MOFs have potential applications in areas like gas storage, catalysis, and sensing. nih.govunipd.it

Structure Property Relationships and Advanced Derivative Synthesis

Systematic Chemical Modification and Functionalization of the 4-Methyl-2-pyridin-4-yl-phenol Scaffold

The this compound scaffold offers multiple reactive sites for systematic chemical modification and functionalization, allowing for the synthesis of a diverse library of derivatives with tailored properties. The primary sites for modification include the phenolic hydroxyl group, the pyridine (B92270) nitrogen, and the aromatic rings of both the phenol (B47542) and pyridine moieties.

Functionalization of the Phenolic Hydroxyl Group:

The hydroxyl group can be readily functionalized through various reactions. Etherification, by reaction with alkyl or aryl halides in the presence of a base, can be employed to introduce a wide range of substituents. For instance, reaction with propargyl bromide would introduce a terminal alkyne, a versatile functional group for click chemistry reactions. Esterification, through reaction with acyl chlorides or carboxylic anhydrides, is another common strategy to modify the electronic nature of the phenol ring.

Modification of the Pyridine Ring:

The nitrogen atom of the pyridine ring can be quaternized to form pyridinium (B92312) salts. This not only enhances the electron-accepting properties of the pyridine ring but also improves the solubility of the molecule in polar solvents. Dual photocatalytic systems utilizing visible light have been reported for the C-N cross-coupling of unprotected phenols and pyridines to furnish such pyridinium salts. nih.gov

Substitution on the Aromatic Rings:

Electrophilic aromatic substitution reactions can be utilized to introduce functional groups onto both the phenol and pyridine rings. The positions of substitution are directed by the existing methyl and hydroxyl groups on the phenol ring and the nitrogen atom in the pyridine ring. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. For example, nitration would introduce a nitro group, a strong electron-withdrawing group that can significantly alter the electronic properties of the molecule.

Furthermore, cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for introducing new aryl or vinyl groups. researchgate.net These reactions typically require the prior introduction of a halogen or a boronic acid/ester functionality onto the scaffold. A two-step process involving a Suzuki coupling followed by demethylation has been developed to synthesize pyridine-phenolic derivatives in high purity and yield. researchgate.net

A summary of potential functionalization strategies is presented in the table below.

| Reaction Type | Reagents and Conditions | Potential Functional Groups Introduced |

| Etherification | Alkyl/Aryl Halide, Base (e.g., K2CO3) | Alkoxy, Aryloxy |

| Esterification | Acyl Chloride/Anhydride, Base (e.g., Pyridine) | Ester |

| Pyridine Quaternization | Alkyl Halide | N-alkylpyridinium |

| Nitration | HNO3, H2SO4 | Nitro (-NO2) |

| Halogenation | X2 (X = Cl, Br, I), Lewis Acid | Halogen (-Cl, -Br, -I) |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid, Pd catalyst, Base | Aryl, Vinyl |

| Stille Coupling | Organostannane, Pd catalyst | Aryl, Vinyl |

Correlating Structural Alterations with Spectroscopic Signatures

The structural modifications of the this compound scaffold lead to distinct changes in its spectroscopic signatures, providing valuable insights into the electronic and structural environment of the molecule. The primary techniques used for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

¹H and ¹³C NMR Spectroscopy:

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on either the phenol or pyridine ring will cause predictable upfield or downfield shifts of the aromatic protons and carbons.

For instance, the introduction of an electron-withdrawing nitro group is expected to deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm). Conversely, an electron-donating methoxy (B1213986) group would shield the aromatic protons, resulting in an upfield shift. A study on substituted 2,2-dimethylchroman-4-one (B181875) derivatives showed a good correlation between the Hammett substituent constants and the chemical shifts of the para-carbons. nih.gov Similar correlations can be established for derivatives of this compound.

The table below illustrates the expected trends in ¹H NMR chemical shifts upon substitution.

| Substituent (R) Position | Electronic Nature of R | Expected Shift of Aromatic Protons |

| Phenol Ring (ortho/para to OH) | Electron-Donating | Upfield (lower ppm) |

| Phenol Ring (ortho/para to OH) | Electron-Withdrawing | Downfield (higher ppm) |

| Pyridine Ring | Electron-Donating | Upfield (lower ppm) |

| Pyridine Ring | Electron-Withdrawing | Downfield (higher ppm) |

Infrared (IR) Spectroscopy:

IR spectroscopy is particularly useful for identifying the functional groups present in the molecule. The characteristic vibrational frequencies of the O-H, C=N, and C=C bonds are sensitive to structural modifications.

The stretching frequency of the phenolic O-H bond is influenced by hydrogen bonding and the electronic nature of the substituents on the phenol ring. The introduction of electron-withdrawing groups can increase the acidity of the phenol and shift the O-H stretching frequency. The C=N stretching vibration of the pyridine ring and the C=C stretching vibrations of the aromatic rings also exhibit shifts upon substitution. For example, in N-(substituted phenyl)-2-cyanoacetamides, a correlation between the substituent effects and the IR spectral data was observed. researchgate.net

Tuning of Electronic and Optical Properties through Molecular Design

The electronic and optical properties of this compound derivatives can be precisely tuned through strategic molecular design. This involves the careful selection and placement of functional groups to manipulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and, consequently, the HOMO-LUMO energy gap.

Computational Studies:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are powerful tools for predicting the electronic and optical properties of molecules. researchgate.netredalyc.orgresearchgate.net These computational methods can be used to calculate the HOMO and LUMO energies, the HOMO-LUMO gap, and the absorption and emission spectra of designed molecules before their synthesis. researchgate.net For instance, computational studies on terpyridine derivatives have been used to investigate their absorption and fluorescence spectra. redalyc.org

The introduction of electron-donating groups, such as methoxy or amino groups, on the phenol ring will raise the HOMO energy level. Conversely, introducing electron-withdrawing groups, such as nitro or cyano groups, on the pyridine ring will lower the LUMO energy level. By combining these strategies, the HOMO-LUMO gap can be effectively narrowed, leading to a red-shift in the absorption and emission spectra. Computational studies on other organic molecules have demonstrated that the HOMO-LUMO energy gap can be correlated with the electronic properties of the substituents.

The following table summarizes the expected effects of substituents on the HOMO and LUMO energy levels.

| Substituent Position | Electronic Nature of Substituent | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap |

| Phenol Ring | Electron-Donating | Increase | Minimal Change | Decrease |

| Phenol Ring | Electron-Withdrawing | Decrease | Minimal Change | Increase |

| Pyridine Ring | Electron-Donating | Minimal Change | Increase | Increase |

| Pyridine Ring | Electron-Withdrawing | Minimal Change | Decrease | Decrease |

Optical Properties:

The strategic placement of substituents can also be used to enhance the fluorescence quantum yield and tune the emission color. For example, by controlling the HOMO-LUMO energy gap in BF2-functionalized 2-(imidazo[1,5-a]pyridin-3-yl)phenols, the emission could be driven towards the blue region of the spectrum. A similar approach can be applied to the this compound scaffold to develop materials with specific optical properties for applications in organic light-emitting diodes (OLEDs) and sensors. The enhancement of optical properties in low band gap polymers has been achieved by tuning the structure of alkyl side chains, indicating that even subtle structural changes can have a significant impact. rsc.org

Development of Structure-Activity Relationship Models for Non-Biological Applications

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the properties and activities of new chemical compounds without the need for extensive experimental synthesis and testing. For this compound and its derivatives, these models can be developed to predict their performance in non-biological applications such as organic electronics, sensors, and nonlinear optics.

Descriptor Calculation and Model Building:

The development of a QSPR/QSAR model begins with the calculation of a set of molecular descriptors for a series of this compound derivatives with known properties. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. The next step is to use statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical model that correlates the calculated descriptors with the observed property.

Applications in Materials Science:

For applications in organic electronics, QSPR models could be developed to predict properties such as charge carrier mobility, ionization potential, and electron affinity. For example, structure-property relationships have been explored in organic battery anode materials to understand their redox reactions. rsc.org In the context of sensor development, QSAR models could predict the sensitivity and selectivity of a derivative towards a specific analyte.

While specific QSAR models for the non-biological applications of this compound are not yet widely reported, the principles have been successfully applied to other classes of organic materials. For instance, structure-property relationships have been studied for resol-type phenolic resins to understand the influence of chemical structure on viscoelastic and mechanical properties. kpi.ua

The development of robust QSPR/QSAR models for this compound derivatives will be instrumental in accelerating the discovery of new materials with optimized properties for a wide range of non-biological applications.

Advanced Applications in Chemical Sciences

Catalysis and Organocatalysis

The incorporation of metal complexes with ligands derived from 4-methyl-2,6-diformylphenol into solid supports creates robust and reusable heterogeneous catalysts. These systems leverage the coordination properties of the ligand to facilitate a range of important organic reactions.

The immobilization of catalytically active species onto solid supports like zeolites is a key strategy in developing sustainable chemical processes. Zeolites, with their high surface area and porous nature, are excellent candidates for supporting catalyst molecules. mdpi.comdusselier-lab.org

Researchers have successfully entrapped metal complexes of 4-methyl-2,6-diformylphenol derivatives onto the surface of NaY zeolite particles functionalized with 3-aminopropyltrimethoxysilane (B80574) (3-APTS). researchgate.netresearchgate.net The assembly process involves the interaction of the 4-methyl-2,6-diformylphenol with the amine groups of the functionalized zeolite, creating a Schiff base linkage that firmly anchors the catalytic unit to the support. researchgate.net This method generates a new class of heterogeneous catalysts where the active metal centers (such as Ni(II) and Cu(II)) are part of a complex grafted onto the zeolite framework. researchgate.netresearchgate.net The resulting materials are characterized as stable, hybrid nanomaterials that combine the catalytic activity of the metal complex with the robustness and recyclability of the zeolite support. mdpi.comresearchgate.net

The zeolite-supported catalysts derived from 4-methyl-2,6-diformylphenol have proven to be efficient in several fundamental organic transformations under ambient conditions. researchgate.netresearchgate.net Their solid nature allows for easy separation from the reaction mixture and potential for reuse, which are significant advantages in green chemistry.

Esterification: Ni(II) and Cu(II) complexes of 4-methyl-2,6-diformylphenol derivatives immobilized on NaY zeolite have been effectively used for the esterification of acetic acid with various alcohols. researchgate.net The fixation of the Schiff base complexes onto the zeolite surface was shown to enhance the catalytic performance, achieving high conversion rates. researchgate.net

Diels-Alder Reactions: These reactions, which are crucial for the formation of cyclic compounds, can be catalyzed by the supported metal complexes. researchgate.net The defined pore structure of the zeolite support can also impart shape selectivity to the reaction, potentially favoring the formation of specific stereoisomers. researchgate.net

Aldol (B89426) Condensations: The synthesis of α,β-unsaturated carbonyl compounds via aldol condensation is another area where these catalysts have shown high efficiency. researchgate.net Faujasite/Zeolitic Imidazolate Framework-8 (Fauj/ZIF-8) nanocomposites have been used as catalysts in the aldol condensation of benzaldehyde (B42025) derivatives, achieving yields above 90% under solvent-free conditions. researchgate.net

The table below summarizes the catalytic performance of these immobilized systems in various reactions.

| Catalyst System | Reaction Type | Substrates | Key Findings | Reference |

| Ni/Cu-DFP-Am-NaY | Esterification | Acetic acid and various alcohols | High yield and selectivity at ambient conditions. | researchgate.net, researchgate.net |

| Ni/Cu-DFP-Am-NaY | Diels-Alder | Dienes and dienophiles | Efficient catalysis; potential for shape selectivity. | researchgate.net, researchgate.net |

| Ni/Cu-DFP-Am-NaY | Aldol Condensation | Benzaldehyde derivatives | High yield and selectivity at ambient conditions. | researchgate.net, researchgate.net |

| Fauj/ZIF-8 Composites | Aldol Condensation | Benzaldehyde derivatives | Yields >90% under solvent-free conditions. | researchgate.net |

Chemical Sensing and Molecular Recognition

Schiff base ligands derived from 4-methyl-2,6-diformylphenol are excellent platforms for designing fluorescent chemosensors. The strategic placement of fluorophores and receptor sites allows for the highly selective and sensitive detection of various analytes, including metal ions and protons (pH).

Derivatives of 4-methyl-2,6-diformylphenol have been extensively studied as "turn-on" fluorescent sensors for zinc(II) (Zn²⁺), an essential ion in many biological systems. nih.govrsc.orgrsc.org A common design involves condensing 2,6-diformyl-p-cresol with molecules like 2-hydrazinylpyridine to create a chelating ligand. nih.govrsc.orgresearchgate.net

These sensors typically exhibit weak fluorescence in their free state due to a process called photoinduced electron transfer (PET), where an electron from a donor part of the molecule quenches the fluorescence of the signaling unit. nih.govrsc.orgresearchgate.net Upon binding to Zn²⁺, this PET process is inhibited ("PET off"), leading to a significant enhancement in fluorescence intensity. nih.govrsc.org For one such sensor, the fluorescence quantum yield increased over 14-fold in the presence of Zn²⁺. nih.govrsc.orgresearchgate.net These sensors demonstrate high selectivity for Zn²⁺, with most other metal ions causing little to no change in fluorescence, although some response to Cadmium(II) (Cd²⁺) is occasionally observed. nih.govrsc.org

| Sensor | Target Ion | Detection Mechanism | Key Features | Reference |

| [4-methyl-2,6-bis-(pyridin-2-yl-hydrazonomethyl)-phenol] | Zn²⁺ | Fluorescence "turn-on" (PET inhibition) | 14-fold fluorescence increase; naked-eye detection. | nih.gov, rsc.org, researchgate.net |

| [4-methyl-2,6-bis-(pyridin-2-yl-hydrazonomethyl)-phenol] | Cd²⁺ | Weaker fluorescence enhancement compared to Zn²⁺. | Used for ratiometric displacement sensing. | nih.gov, rsc.org |

| 4-methyl-2,6-bis-[(2-pyridin-2-yl-ethylimino)-methyl]-phenol | Zn²⁺ | Fluorescence "turn-on" | Detection limit of 4.683 x 10⁻⁹ M in 100% aqueous medium. | rsc.org |

The same class of compounds can function as pH indicators. Their fluorescence properties are often dependent on the protonation state of the phenolic hydroxyl group. researchgate.net As the pH of the medium increases, deprotonation of the phenolic -OH group can lead to a significant enhancement in fluorescence intensity. researchgate.net

Furthermore, these systems are adept at ratiometric sensing. A notable example is the ratiometric displacement assay for Zn²⁺ detection. A sensor-Cd²⁺ complex can be prepared, which is then challenged with Zn²⁺. Because the sensor forms a more stable complex with Zn²⁺, the Cd²⁺ is displaced, resulting in a distinct change in the fluorescence signal. nih.govrsc.orgresearchgate.net This ratiometric approach, which relies on measuring the ratio of fluorescence intensities at two different wavelengths, provides a built-in self-calibration that can correct for instrumental and environmental fluctuations, leading to more reliable and quantitative measurements. researchgate.netscispace.com

The selectivity of these sensors is governed by the principles of coordination chemistry and molecular recognition. The specific arrangement of nitrogen and oxygen donor atoms in the Schiff base ligand creates a binding pocket that is sterically and electronically optimized for a particular metal ion.

For the detection of Zn²⁺, the sensor [4-methyl-2,6-bis-(pyridin-2-yl-hydrazonomethyl)-phenol] forms a 1:1 complex with the metal ion. nih.govrsc.orgresearchgate.net The binding of Zn²⁺ to the ligand's donor atoms restricts intramolecular rotations and vibrations and, most importantly, inhibits the photoinduced electron transfer (PET) mechanism that keeps the free ligand in a quenched state. nih.govresearchgate.net The chelation-enhanced fluorescence (CHEF) effect results in a "turn-on" signal.

The high selectivity for Zn²⁺ over other transition metals can be attributed to factors like the ion's preferred coordination geometry and its d¹⁰ electronic configuration, which prevents quenching through other electronic processes. The ability to displace Cd²⁺ from its complex indicates that the formation of the sensor-Zn²⁺ complex is thermodynamically more favorable. nih.govrsc.orgresearchgate.net These experimental findings are often supported by Density Functional Theory (DFT) calculations, which can model the binding energies and geometries of the metal-ligand complexes, confirming the basis for the observed selectivity. rsc.org

Functional Materials Science